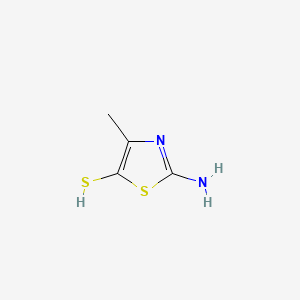
2-Amino-4-methyl-1,3-thiazole-5-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-methyl-1,3-thiazole-5-thiol, also known as this compound, is a useful research compound. Its molecular formula is C4H6N2S2 and its molecular weight is 146.226. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry Applications
1. Antioxidant Activity
Recent studies have demonstrated that derivatives of 2-amino-4-methyl-1,3-thiazole-5-thiol exhibit notable antioxidant properties. For instance, compounds synthesized from this scaffold were evaluated for their radical scavenging abilities against various free radicals using methods such as DPPH and superoxide radical scavenging assays. The results indicated that certain derivatives showed significant antioxidant activity, making them potential candidates for therapeutic applications in oxidative stress-related diseases .
2. Antimicrobial Properties
The thiazole ring system is known for its antimicrobial effects. Derivatives of this compound have been tested against a range of pathogenic microorganisms. In vitro studies revealed that these compounds possess substantial antibacterial and antifungal activities, outperforming standard antibiotics in some cases. For example, specific derivatives demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, which are responsible for various infections .
3. Anticancer Potential
The compound's structure allows it to interact with biological targets relevant to cancer therapy. Some derivatives have shown cytotoxic effects against cancer cell lines, suggesting their potential as anticancer agents. Research has indicated that modifications on the thiazole scaffold can enhance the activity against specific cancer types, highlighting the importance of structure-activity relationship (SAR) studies in drug design .
Materials Science Applications
1. Electrochemical Sensors
this compound has been utilized in the development of electrochemical sensors. A nanocomposite made from this compound was employed to create sensors for detecting doxorubicin, a chemotherapeutic agent. The modified electrodes displayed enhanced sensitivity and selectivity, indicating the compound's utility in biosensing applications .
2. Anti-Corrosion Agents
The anti-corrosion properties of thiazole derivatives have been explored extensively. Studies indicate that this compound can form protective films on metal surfaces, thereby reducing corrosion rates significantly. This application is particularly relevant in industries where metal integrity is crucial .
Environmental Chemistry Applications
1. Heavy Metal Ion Detection
Research has shown that this compound can act as a chelating agent for heavy metals like lead and mercury. Its ability to form stable complexes with these ions makes it a candidate for environmental remediation strategies aimed at removing toxic metals from contaminated water sources .
Data Tables
Case Studies
- Antioxidant Study : A series of 2-amino-4-methylthiazole derivatives were synthesized and evaluated for their antioxidant activity using DPPH assays. Compounds showed varying degrees of effectiveness, with some exhibiting IC50 values lower than standard antioxidants.
- Antimicrobial Evaluation : Derivatives were tested against various bacterial strains using agar diffusion methods. Results indicated that certain fluorinated derivatives had MIC values significantly lower than conventional antibiotics.
- Electrochemical Sensing Application : A study demonstrated the use of a modified glassy carbon electrode with a nanocomposite containing 2-amino-4-methylthiazole for the detection of doxorubicin in biological samples, showcasing its practical application in clinical diagnostics.
属性
IUPAC Name |
2-amino-4-methyl-1,3-thiazole-5-thiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S2/c1-2-3(7)8-4(5)6-2/h7H,1H3,(H2,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDGBUOHERPGID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













